molecular formula C5H8O2 B089884 Ethenoxymethoxyethene CAS No. 111-38-6

Ethenoxymethoxyethene

Cat. No.: B089884
CAS No.: 111-38-6
M. Wt: 100.12 g/mol
InChI Key: DFFZYNIDEOOVAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethene, 1,1’-(methylenebis(oxy))bis-, homopolymer involves the reaction of polyvinyl alcohol with formaldehyde in the presence of an acid catalyst. The process typically occurs at a temperature of around 70°C for 20-30 minutes. The reaction results in the formation of a polymer with formal groups attached to the polyvinyl alcohol backbone .

Industrial Production Methods: In industrial settings, the production of this polymer involves dissolving polyvinyl alcohol in water to create a 15% solution. This solution is then extruded through a spinneret into a coagulation bath containing saturated sodium sulfate. The fibers formed are stretched and heat-treated to enhance their strength and thermal resistance. Finally, the fibers undergo acetalization with formaldehyde in the presence of sulfuric acid as a catalyst .

Chemical Reactions Analysis

Types of Reactions: Ethene, 1,1’-(methylenebis(oxy))bis-, homopolymer primarily undergoes acetalization reactions due to the presence of hydroxyl groups in polyvinyl alcohol. It can also participate in cross-linking reactions, enhancing its mechanical properties and chemical resistance .

Common Reagents and Conditions: The common reagents used in the synthesis and modification of this polymer include formaldehyde, sulfuric acid, and polyvinyl alcohol. The reactions typically occur under acidic conditions at elevated temperatures .

Major Products Formed: The primary product formed from the reaction of polyvinyl alcohol with formaldehyde is Ethene, 1,1’-(methylenebis(oxy))bis-, homopolymer. This polymer can further undergo cross-linking to form more complex structures with enhanced properties .

Scientific Research Applications

Ethene, 1,1’-(methylenebis(oxy))bis-, homopolymer has a wide range of applications in scientific research and industry. It is used in the production of wire coatings, surface coatings, and adhesives due to its excellent mechanical properties and chemical resistance. Additionally, it is employed in the anomalous sorption and pervaporation of aqueous organic mixtures by polyvinyl acetal membranes .

In the field of biology and medicine, this polymer is used in the development of biocompatible materials and drug delivery systems. Its thermal stability and chemical resistance make it suitable for various biomedical applications .

Mechanism of Action

The mechanism of action of Ethene, 1,1’-(methylenebis(oxy))bis-, homopolymer involves the formation of acetal linkages between polyvinyl alcohol and formaldehyde. These linkages enhance the polymer’s mechanical properties and chemical resistance. The molecular targets and pathways involved in its action are primarily related to its ability to form stable acetal bonds .

Comparison with Similar Compounds

Similar Compounds:

  • Polyvinyl acetate
  • Polyvinyl butyral
  • Polyvinyl chloride

Comparison: Ethene, 1,1’-(methylenebis(oxy))bis-, homopolymer is unique due to its excellent thermal stability and chemical resistance compared to other similar compounds. Polyvinyl acetate, for example, has lower thermal stability and chemical resistance, making it less suitable for high-temperature applications. Polyvinyl butyral, while also used in coatings and adhesives, does not offer the same level of mechanical strength as Ethene, 1,1’-(methylenebis(oxy))bis-, homopolymer .

Properties

IUPAC Name

ethenoxymethoxyethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-6-5-7-4-2/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFZYNIDEOOVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9003-33-2
Record name Ethene, 1,1′-[methylenebis(oxy)]bis-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9003-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40864148
Record name [(Ethenyloxy)methoxy]ethene
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111-38-6, 9003-33-2
Record name Ethene, 1,1′-[methylenebis(oxy)]bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethene, 1,1'-(methylenebis(oxy))bis-, homopolymer
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Record name Ethene, 1,1'-[methylenebis(oxy)]bis-, homopolymer
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Record name Ethene, 1,1'-[methylenebis(oxy)]bis
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